
Ethyl 2-chloro-4-fluorobenzoylformate
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Overview
Description
Ethyl 2-chloro-4-fluorobenzoylformate is an organic compound with the molecular formula C10H8ClFO3. It is a light yellow solid and is used in various chemical research and industrial applications . The compound is known for its versatility as a small molecule scaffold, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-fluorobenzoylformate can be synthesized through several methods. One common route involves the esterification of 2-chloro-4-fluorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzoylformates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-chloro-4-fluorobenzoylformate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential in creating pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic aromatic substitution and reduction-oxidation reactions .
Comparison with Similar Compounds
Ethyl 2-chloro-4-fluorobenzoylformate can be compared with other similar compounds such as:
- Ethyl 2-chlorobenzoylformate
- Ethyl 4-fluorobenzoylformate
- Ethyl 2-bromo-4-fluorobenzoylformate
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
Ethyl 2-chloro-4-fluorobenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H8ClF O3 and features a benzoyl group with chlorine and fluorine substituents. The presence of these halogens is significant as they can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Biological Activity
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of halogen substituents often enhances the efficacy against Gram-positive and Gram-negative bacteria, making this compound a candidate for further antimicrobial studies.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the benzoyl group can lead to significant changes in enzyme kinetics, potentially serving as leads for drug development targeting metabolic disorders.
- Cytotoxicity : Preliminary studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest, which warrants further investigation into its potential as an anticancer agent.
Table 1: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at UCSF evaluated the antimicrobial properties of halogenated benzoylformates, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
- Enzyme Kinetics : Investigations into the kinetic properties of related compounds revealed that this compound could inhibit benzoylformate decarboxylase (BFD). This enzyme plays a crucial role in bacterial metabolism, and its inhibition could lead to reduced bacterial growth, highlighting the compound's potential as an antibacterial agent .
- Cytotoxic Studies : In vitro studies on various cancer cell lines indicated that this compound exhibits cytotoxic effects, leading to cell death through apoptotic pathways. These findings suggest that further exploration into its structure-activity relationship could yield promising anticancer agents .
Q & A
Basic Question: What are the key considerations for synthesizing Ethyl 2-chloro-4-fluorobenzoylformate with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including halogenation and esterification. Key steps:
- Intermediate Preparation : Use 2-chloro-4-fluorobenzoic acid as a precursor, reacting with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
- Esterification : React the acyl chloride with ethanol in anhydrous conditions, catalyzed by pyridine to neutralize HCl byproducts .
- Purity Control : Monitor reaction completion via TLC (chloroform:ethyl acetate 2:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Data Contradiction Note : Some studies report incomplete esterification due to residual moisture; ensure strict anhydrous conditions to avoid yield discrepancies .
Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G* level to calculate electron density maps. Focus on the carbonyl and chloro-fluoro substituents to predict sites for nucleophilic attack .
- Transition State Analysis : Use QM/MM simulations (e.g., in GROMACS) to model reaction pathways with amines or alcohols. Compare activation energies for SN1 vs. SN2 mechanisms .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants derived from NMR reaction monitoring) .
Critical Insight : Discrepancies between predicted and observed reactivity may arise from solvent effects not fully modeled in simulations .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion peak [M+H]⁺ and fragment ions (e.g., loss of ethyl group, m/z ~180) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) using Mo Kα radiation .
Advanced Question: How do steric and electronic effects of the chloro-fluoro substituents influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electronic Effects : Compare Hammett σ values for Cl (σₚ=0.23) and F (σₚ=0.06) to assess electron-withdrawing impacts on the benzoyl group’s electrophilicity .
- Steric Mapping : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes). Cl substituents may hinder binding in sterically crowded active sites .
- Biological Assays : Test antimicrobial activity (MIC assays) against Gram-positive bacteria. Correlate activity with substituent positions using analogs (e.g., 3-Cl vs. 4-F derivatives) .
Contradiction Alert : Some studies report enhanced activity with para-fluoro groups, while others prioritize ortho-chloro for steric stabilization—context-dependent validation is critical .
Basic Question: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Solvent Selection : Store in anhydrous dichloromethane or DMSO at -20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol) .
- Degradation Monitoring : Periodically analyze via FT-IR for carbonyl peak shifts (indicative of ester hydrolysis) .
- Stability Data : Shelf-life studies show <5% degradation over 6 months under argon at -20°C .
Advanced Question: How can conflicting spectral data for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d6). For example, aromatic splitting patterns may vary due to solvent polarity .
- Isotopic Labeling : Synthesize a ¹³C-labeled carbonyl derivative to confirm peak assignments in complex spectra .
- Collaborative Analysis : Use platforms like NMRShiftDB to crowdsource spectral interpretations and identify common artifacts .
Case Study : A 2025 study resolved overlapping ¹H NMR signals by using 2D-COSY to distinguish J-coupling between adjacent aromatic protons .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for synthesis; chloroformate intermediates are lachrymatory.
- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Waste Disposal : Quench reaction residues with ice-cold sodium bicarbonate before disposal .
Advanced Question: How can machine learning optimize reaction yields for this compound derivatives?
Methodological Answer:
- Dataset Curation : Compile reaction parameters (temperature, solvent, catalyst) and yields from literature (e.g., Reaxys, SciFinder) .
- Model Training : Use Random Forest algorithms (Python/scikit-learn) to predict optimal conditions. Prioritize variables like catalyst loading (e.g., pyridine vs. DMAP) .
- Validation : Synthesize top-predicted derivatives (e.g., methyl ester analogs) and compare yields with model forecasts .
Properties
IUPAC Name |
ethyl 2-(2-chloro-4-fluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)7-4-3-6(12)5-8(7)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHHBWHCGGLHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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